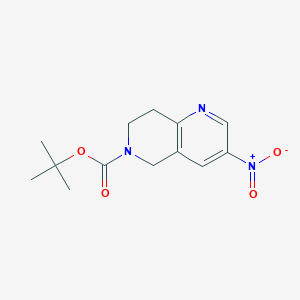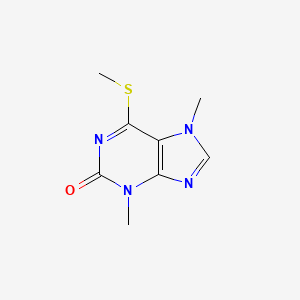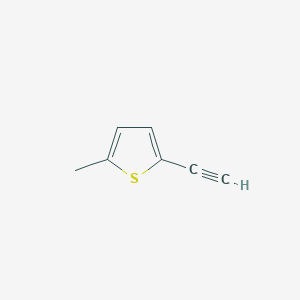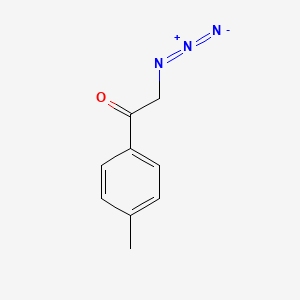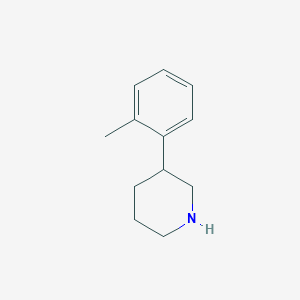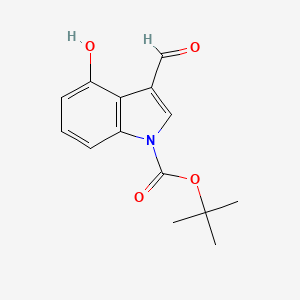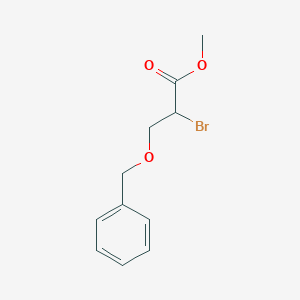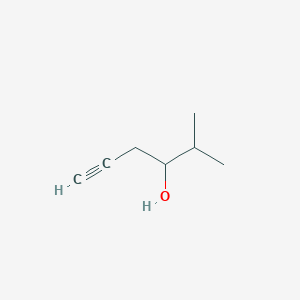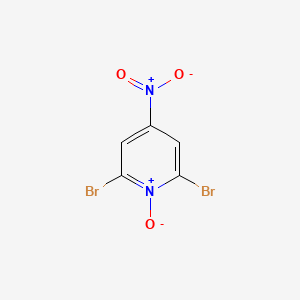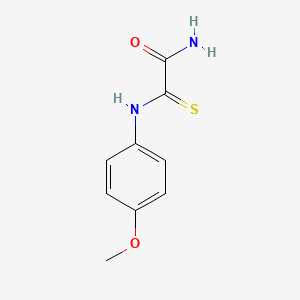
2-((4-Methoxyphenyl)amino)-2-thioxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-((4-Methoxyphenyl)amino)-2-thioxoacetamide" is a chemical entity that can be associated with various research studies focusing on the synthesis and biological evaluation of novel compounds with potential therapeutic applications. Although the provided papers do not directly discuss this exact compound, they do explore related structures and functionalities that can shed light on the potential characteristics and applications of "this compound".
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions and the use of specific reagents and catalysts to achieve the desired chemical structures. For instance, the study on novel methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates describes the use of dicyclohexylcarbodiimide (DCC) and azide coupling methods to synthesize compounds with potential anti-cancer activity . Similarly, the synthesis of novel Schiff bases from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile involves the Gewald synthesis technique, followed by treatment with 1,3-disubstituted pyrazole-4-carboxaldehyde . These methods could potentially be adapted for the synthesis of "this compound".
Molecular Structure Analysis
The molecular structure of a compound is crucial for its biological activity. Docking studies, as mentioned in the papers, help in understanding how these molecules interact with biological targets. For example, the methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)acetates were docked into the methionine synthase binding domain to evaluate their potential as inhibitors . Similarly, the novel thiadiazolopyrimidine derivatives were docked into the active site of thymidylate synthase enzyme to assess their anticancer properties . These studies suggest that "this compound" could also be analyzed through molecular docking to predict its interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of a compound is influenced by its functional groups and molecular framework. The papers describe various chemical reactions, such as the synthesis of acetamides and arylureas from 2-amino-5-alkoxyphenyl-1,3,4-oxa(thia)diazoles, which exhibit anti-inflammatory and analgesic activities . These reactions highlight the importance of the functional groups present in the compounds, which could be relevant to the reactivity of "this compound".
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, stability, and melting point, are essential for its practical application. While the papers do not provide specific data on "this compound", they do discuss the properties of similar compounds. For instance, the ADME properties of the synthesized thiadiazolopyrimidine derivatives were studied to evaluate their drug-likeness . Such properties would be important to consider for "this compound" to assess its potential as a pharmaceutical agent.
科学的研究の応用
Anticancer Activities Research has highlighted the pronounced anti-proliferative activity and tumor cell selectivity of derivatives of 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide. For example, a study on 5-alkyl-2-amino-3-methylcarboxylate thiophenes, which share a structural similarity with this compound, demonstrated significant anti-proliferative activity in the mid-nanomolar range with high tumor cell selectivity. These compounds showed efficacy against various tumor cell lines, including T-lymphoma and prostate PC-3 cells, highlighting their potential in cancer therapy (Thomas et al., 2017).
Antibacterial and Antimicrobial Properties The antibacterial and antimicrobial properties of derivatives of this compound have been explored in various studies. One such research synthesized compounds with significant activity against strains of microorganisms like Staphylococcus aureus and Escherichia coli. The study concluded that the synthesized compounds have higher antibacterial activities compared to standard antibacterial drugs (Osarumwense, 2022).
Anti-Inflammatory and Analgesic Agents Novel derivatives of this compound have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. These studies involve the synthesis of various heterocyclic compounds derived from this compound, showcasing promising results in inhibiting COX-2 selectively and providing analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).
Design and Synthesis for Drug Discovery The compound has also served as a precursor in the design and synthesis of new drug candidates. A study focused on the synthesis, characterization, and antimicrobial activity of Schiff bases of 2-Amino-N-(o-Fluorophenylcarboxamido)-4-(p-Methoxyphenyl) Thiophenes highlights its role in creating new molecules with potential therapeutic applications (Bhattacharjee et al., 2012).
Molecular Docking and Pharmacokinetic Behavior Furthermore, derivatives of this compound have been subjected to molecular docking studies to understand their antiviral activity and pharmacokinetic behavior. Such research provides insights into the interaction of these compounds with biological targets, aiding in the development of new therapeutics (FathimaShahana & Yardily, 2020).
特性
IUPAC Name |
2-(4-methoxyanilino)-2-sulfanylideneacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-13-7-4-2-6(3-5-7)11-9(14)8(10)12/h2-5H,1H3,(H2,10,12)(H,11,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVODOWKJKUEOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443065 |
Source


|
| Record name | 2-(4-Methoxyanilino)-2-sulfanylideneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71369-81-8 |
Source


|
| Record name | 2-(4-Methoxyanilino)-2-sulfanylideneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

